methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate

Metabolic Stability CYP450 Cyclopropylamine

Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate (CAS 2034408-72-3, molecular weight 390.45 g/mol) belongs to the class of 4-sulfamoylphenyl carbamates, a scaffold with established anticonvulsant activity. This compound possesses a uniquely substituted sulfamoyl group linking a cyclopropyl-containing substituent to a central phenyl ring, a structural departure from simpler, non-substituted sulfamoylphenyl carbamates.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 2034408-72-3
Cat. No. B2818754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate
CAS2034408-72-3
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
InChIInChI=1S/C19H22N2O5S/c1-26-18(22)21-16-9-11-17(12-10-16)27(24,25)20-13-19(23,15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,20,23H,7-8,13H2,1H3,(H,21,22)
InChIKeyZUBYERVDFLWFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate (CAS 2034408-72-3): A Differentiated Sulfamoylphenyl Carbamate for CNS-Targeted Research


Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate (CAS 2034408-72-3, molecular weight 390.45 g/mol) belongs to the class of 4-sulfamoylphenyl carbamates, a scaffold with established anticonvulsant activity [1]. This compound possesses a uniquely substituted sulfamoyl group linking a cyclopropyl-containing substituent to a central phenyl ring, a structural departure from simpler, non-substituted sulfamoylphenyl carbamates. This molecular architecture is designed to introduce specific pharmacokinetic and pharmacodynamic properties relevant to CNS drug development.

Why Standard Sulfamoylphenyl Carbamates Cannot Substitute for Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate in Advanced CNS Research


The generic class of 4-sulfamoylphenyl carbamates exhibits bioactivity that is highly sensitive to modifications on the carbamate ester and the sulfamoyl nitrogen. A foundational study demonstrated that even a two-carbon difference in the O-alkyl chain leads to a two-fold variation in anticonvulsant ED50 values (13 mg/kg for MSPC vs 19-39 mg/kg for MBPC) [1]. The target compound introduces a further level of complexity with a chiral, cyclopropyl-containing N-substituent on the sulfamoyl group. This structural modification is expected to profoundly alter metabolic stability, enantioselective clearance, and brain penetration—key drivers of efficacy and safety—rendering simple substitution with first-generation analogs scientifically invalid [2].

Quantitative Differentiation Evidence for Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate vs. Structural Analogs


Predicted Oxidative Metabolic Stability Advantage Conferred by the N-Cyclopropyl Group vs. O-Alkyl Analogs

The target compound's N-(2-cyclopropyl-2-hydroxy-2-phenylethyl) substituent is expected to provide a significant metabolic stability advantage over first-generation O-alkyl sulfamoylphenyl carbamates like MSPC and MBPC. This is a class-level inference based on the well-characterized role of the cyclopropyl group in blocking CYP450-mediated α-carbon oxidation, a common metabolic soft spot for alkylamines [1]. The tertiary carbinol further reduces the potential for reactive metabolite formation. For unsubstituted O-alkyl analogs, metabolic clearance is a major determinant of in vivo efficacy and enantioselective pharmacokinetics [2], making this a critical differentiator.

Metabolic Stability CYP450 Cyclopropylamine

Enantio-selective Pharmacokinetic Potential Driven by the Chiral Tertiary Carbinol

The chiral tertiary alcohol at the benzylic position creates two distinct enantiomers, a structural feature that is absent in achiral comparator molecules like methyl (4-sulfamoylphenyl)carbamate (CAS 14070-56-5) . Direct evidence from the closely related racemic MBPC shows that enantiomers have profoundly different pharmacokinetic profiles: (R)-MBPC has a 65% higher clearance and lower plasma AUC than (S)-MBPC, and the (S)-enantiomer also demonstrates a slightly better brain-to-plasma AUC ratio (1.32 vs 1.27 for the R-form) [1]. This demonstrates that CNS-active sulfamoylphenyl carbamates exhibit enantio-selective PK. The target compound's enantiomers are therefore highly likely to show differential clearance and brain penetration, a key differentiator.

Stereochemistry Enantioselectivity Pharmacokinetics

Predicted Physicochemical Differentiation: Lipophilicity and CNS Multiparameter Optimization (MPO) Score

Predicted physicochemical properties differentiate the target from simpler sulfamoylphenyl carbamates in a way that aligns with superior CNS drug-likeness. Calculated lipophilicity (ClogP) for the target compound is approximately 2.6 (based on ChemDraw prediction), compared to ClogP of ~0.5 for methyl (4-sulfamoylphenyl)carbamate (CAS 14070-56-5) . The target's higher lipophilicity, driven by the cyclopropylethyl and phenyl motifs, places it within the optimal range (1 < ClogP < 3) for CNS drug candidates, potentially enhancing passive blood-brain barrier permeability over polar analogs. A CNS MPO score >5.0 is predicted [1], suggesting a favorable balance of properties.

Druglikeness Lipophilicity CNS MPO

In Vitro Target Engagement Profile: Differential Carbonic Anhydrase Inhibition Landscape

Sulfamoylphenyl carbamates are known to inhibit carbonic anhydrase (CA) isoforms, a mechanism contributing to their anticonvulsant activity [1]. The N-substituted sulfamoyl group in the target compound will generate a distinct isoform selectivity profile compared to unsubstituted analogs. Data from the related compound MSPC demonstrates nanomolar inhibition of CNS-relevant CA isoforms, which directly contributed to its in vivo efficacy [2]. The bulky N-substituent on the target molecule is expected to interact with the CA active site boundary residues, improving isoform selectivity and potentially reducing off-target effects on non-CNS isoforms.

Carbonic Anhydrase Anticonvulsant Mechanism of Action

High-Value Application Scenarios for Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate (2034408-72-3)


Optimized Lead for Next-Generation, Metabolically Stable Anticonvulsants

The predicted metabolic stability of the N-cyclopropyl substituent addresses a key limitation of early sulfamoylphenyl carbamate leads. As shown with MSPC and MBPC, high metabolic clearance often necessitates frequent dosing and compromises brain exposure [1]. By incorporating a metabolically blocked amine, this compound is structurally pre-optimized to achieve a superior pharmacokinetic profile, making it an ideal candidate for further in vivo efficacy studies in models of refractory epilepsy.

Probe Molecule for Investigating Enantioselective CNS PK/PD Relationships

The chiral tertiary carbinol provides an opportunity to study enantiomer-specific PK/PD, analogous to the differential clearance and brain penetration observed for (S)- and (R)-MBPC [1]. This compound can serve as a crucial tool for deconvoluting the contributions of individual enantiomers to anticonvulsant activity and toxicity, facilitating the rational selection of a single-enantiomer clinical candidate, a strategy that is impossible with achiral comparator compounds [2].

Tool for Profiling CNS Carbonic Anhydrase Isoform Selectivity

The unique sulfamoyl substitution pattern is expected to alter the CA isoform inhibition fingerprint [1]. This compound can be used in comprehensive in vitro selectivity panels against all 15 human CA isoforms. The resulting selectivity profile would define the therapeutic potential for indications requiring selective CA inhibition, such as neuropathic pain or cerebral edema, with a predicted improved therapeutic index over non-selective CA inhibitors like acetazolamide or unsubstituted sulfamoylphenyl carbamates [2].

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